molecular formula C8H9IO B1339186 (3-Iodo-2-methylphenyl)methanol CAS No. 76350-89-5

(3-Iodo-2-methylphenyl)methanol

Cat. No. B1339186
CAS RN: 76350-89-5
M. Wt: 248.06 g/mol
InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic alcohols is not explicitly detailed in the provided papers. However, the oxidative ring expansion described in the first paper suggests that halogenated compounds can be synthesized using oxidative methods involving phenyliodine diacetate and molecular iodine . This could potentially be applied to the synthesis of (3-Iodo-2-methylphenyl)methanol by adapting the method to the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of (3-Iodo-2-methylphenyl)methanol would consist of a phenyl ring substituted with an iodine atom and a methyl group, as well as a methanol group attached to the aromatic ring. The second paper discusses the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, which provides information on the steric and electronic effects that substituents can have on an aromatic ring . These effects would also be relevant to the structure of (3-Iodo-2-methylphenyl)methanol, influencing its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions of (3-Iodo-2-methylphenyl)methanol would likely involve the phenolic hydroxyl group and the iodo substituent. The first paper indicates that tertiary alcohols can undergo oxidative cleavage in the presence of phenyliodine diacetate and molecular iodine . This suggests that (3-Iodo-2-methylphenyl)methanol could potentially undergo similar reactions, leading to the formation of various derivatives or undergoing substitution reactions at the iodine site.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Iodo-2-methylphenyl)methanol are not directly reported in the papers, the properties of similar compounds can provide some insight. The rotation barriers discussed in the second paper imply that the presence of bulky substituents can significantly affect the physical properties, such as melting and boiling points, as well as the chemical reactivity of the compound . The iodo and methyl substituents on the aromatic ring of (3-Iodo-2-methylphenyl)methanol would contribute to its overall polarity, solubility, and reactivity.

Scientific Research Applications

Lipid Dynamics and Methanol as a Solvent

Methanol is a common solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Research by Nguyen et al. (2019) using small angle neutron scattering revealed methanol's significant impact on lipid dynamics in cell membranes. Increased methanol concentration resulted in enhanced lipid mixing and kinetics in phosphocholine vesicles, impacting the structure-function relationship in bilayers and potentially influencing studies involving biomembranes and proteolipids Nguyen et al. (2019).

Methanol in Biological Conversion

The biological conversion of methanol into chemicals and fuels is a growing area of interest. Whitaker et al. (2017) engineered Escherichia coli to utilize methanol, leading to the conversion of methanol into biomass components such as succinate and malate. This conversion is a significant step towards the efficient biological production of chemicals using methanol Whitaker et al. (2017).

Methanol in Organic Synthesis

Methanol is a versatile molecule in organic synthesis. Sarki et al. (2021) utilized methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes. Their method highlights methanol's role as a hydrogen source and C1 synthon, proving useful in pharmaceutical synthesis Sarki et al. (2021).

Methanol as a Building Block

Methanol serves as a fundamental building block in obtaining more complex chemical structures. Dalena et al. (2018) discussed methanol's role in producing acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. The conversion of CO2 to methanol was noted as a method for reducing CO2 emissions, underlining methanol's environmental significance Dalena et al. (2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” according to its Safety Data Sheet . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If ingested, seek medical advice .

properties

IUPAC Name

(3-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKFJUYXMBJNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567302
Record name (3-Iodo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodo-2-methylphenyl)methanol

CAS RN

76350-89-5
Record name (3-Iodo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrite (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
Quantity
0.1 g
Type
catalyst
Reaction Step One
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43.4 g
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reactant
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17.2 mL
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reactant
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ice water
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solvent
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17.3 g
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8 mL
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49.8 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride from step A above and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0° C., and a solution of 17.3 g (0.25 mole) of sodium nitrite in water was added dropwise. Upon complete addition the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the reaction mixture temperature still being maintained at 0° C., a solution of 49.8 g (0.30 mole) of potassium iodide in water was added dropwise, followed by the addition of 0.1 g of copper powder. The cooling bath was removed and the reaction mixture was slowly warmed to 70° C. After 1 hour at 70° C. the reaction mixture was allowed to cool to ambient temperature and stand for 18 hours. Water was added and the mixture was extracted with chloroform. The chloroform extract was washed with a saturated aqueous solution of sodium bisulfite, then with water. The chloroform layer was dried, filtered, and the filtrate concentrated under reduced pressure to give 15.2 g of (3-iodo-2-methylphenyl)-methanol as a dark solid. The nmr and ir spectra were consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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17.2 mL
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reactant
Reaction Step One
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ice water
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Reaction Step One
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17.3 g
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reactant
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8 mL
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49.8 g
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0.1 g
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Synthesis routes and methods IV

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrate (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
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17.2 mL
Type
reactant
Reaction Step Two
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ice water
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17.3 g
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8 mL
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49.8 g
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